

An In-depth Technical Guide to 4-Pyridin-3-yl-benzoic acid

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Compound of Interest

Compound Name: 4-Pyridin-3-yl-benzoic acid

Cat. No.: B1301837

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of **4-Pyridin-3-yl-benzoic acid**. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery.

Molecular Structure and Identification

4-Pyridin-3-yl-benzoic acid is a bi-aryl compound consisting of a benzoic acid moiety substituted with a pyridine ring at the 4-position.

Molecular Structure:

Caption: 2D structure of **4-Pyridin-3-yl-benzoic acid**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-(pyridin-3-yl)benzoic acid[1]
CAS Number	4385-75-5[1]
Molecular Formula	C ₁₂ H ₉ NO ₂ [1][2]
SMILES	O=C(O)c1ccc(cc1)-c2cnccc2[1]
InChIKey	GYUKEVKPDRXPAB-UHFFFAOYSA-N[1]

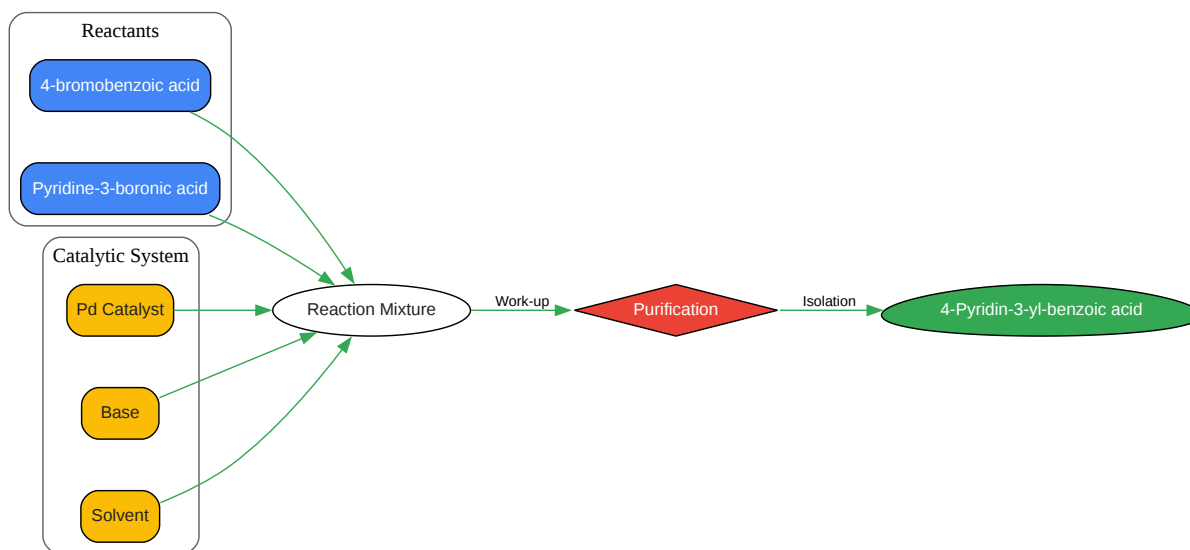
Table 2: Physicochemical Properties

Property	Value
Molecular Weight	199.21 g/mol [2][3]
Appearance	Solid (form)[2]
Hydrogen Bond Donor Count	1[3]
Hydrogen Bond Acceptor Count	2[3]
Rotatable Bond Count	2[3]
Topological Polar Surface Area	50.2 Å ² [1][2]
LogP	2.4468[3]

Synthesis

The synthesis of **4-Pyridin-3-yl-benzoic acid** is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.

Logical Workflow for Suzuki-Miyaura Coupling:



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Caption: General workflow for the synthesis of **4-Pyridin-3-yl-benzoic acid**.

Experimental Protocol: Suzuki-Miyaura Coupling

While a specific detailed protocol for **4-Pyridin-3-yl-benzoic acid** is not readily available in the searched literature, a general procedure based on established Suzuki-Miyaura reaction methodologies is provided below. Researchers should optimize these conditions for their specific setup.

Materials:

- 4-Bromobenzoic acid

- Pyridine-3-boronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)
- A suitable base (e.g., potassium carbonate (K_2CO_3), sodium carbonate (Na_2CO_3), potassium phosphate (K_3PO_4))
- An appropriate solvent system (e.g., dioxane/water, toluene/water, DMF)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a reaction vessel, add 4-bromobenzoic acid (1.0 eq), pyridine-3-boronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).
- Add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (if required, in appropriate molar ratio to the palladium catalyst).
- De-gas the vessel by purging with an inert gas (Nitrogen or Argon) for 15-30 minutes.
- Add the degassed solvent system to the reaction vessel.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The pH may need to be adjusted to ensure the product is in its desired protonation state for extraction.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure **4-Pyridin-3-yl-benzoic acid**.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Pyridin-3-yl-benzoic acid** are not available in the searched literature. The following tables provide expected ranges and key features based on the analysis of similar structures.

Table 3: Predicted ¹H NMR Spectral Data

Proton	Chemical Shift (δ, ppm)	Multiplicity	Notes
Carboxylic Acid (-COOH)	12.0 - 13.0	Singlet (broad)	Highly deshielded, exchangeable with D ₂ O.
Benzoic Acid Protons	7.5 - 8.2	Doublet, Doublet	Aromatic protons, exhibiting characteristic ortho and meta coupling.
Pyridine Protons	7.4 - 9.0	Multiplet	Aromatic protons of the pyridine ring, with chemical shifts influenced by the nitrogen atom.

Table 4: Predicted ¹³C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)	Notes
Carboxylic Acid (-C=O)	165 - 175	Carbonyl carbon.
Benzoic Acid Carbons	125 - 145	Aromatic carbons.
Pyridine Carbons	120 - 155	Aromatic carbons, with those adjacent to nitrogen being more deshielded.

Table 5: Predicted FTIR Spectral Data

Functional Group	Wavenumber (cm^{-1})	Intensity	Notes
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad	Characteristic broad absorption due to hydrogen bonding.
C=O Stretch (Carboxylic Acid)	1680 - 1710	Strong	Carbonyl stretch.
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong	Aromatic ring vibrations.
C-N Stretch (Pyridine)	1000 - 1350	Medium	Pyridine ring vibration.

Table 6: Predicted Mass Spectrometry Data

Ion	m/z	Notes
[M+H] ⁺	200.07	Protonated molecular ion.
[M-H] ⁻	198.06	Deprotonated molecular ion.
[M-COOH] ⁺	154.07	Loss of the carboxylic acid group.

Biological Activity

Currently, there is no publicly available information in the searched scientific literature regarding the specific biological activities or signaling pathway involvement of **4-Pyridin-3-yl-benzoic acid**. Further research is required to elucidate any potential pharmacological effects of this compound.

Safety Information

Hazard Statements:

- Harmful if swallowed.[1][2]
- Causes skin irritation.[1][2]
- Causes serious eye irritation.[1][2]
- May cause respiratory irritation.[1][2]

Precautionary Statements:

- Wear protective gloves/protective clothing/eye protection/face protection.
- IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the currently available information on the molecular structure, synthesis, and physicochemical properties of **4-Pyridin-3-yl-benzoic acid**. While a standard synthetic route via Suzuki-Miyaura coupling is proposed, specific experimental details and comprehensive characterization data are yet to be published. A significant knowledge gap exists concerning the biological activity of this compound, presenting an opportunity for future

research in medicinal chemistry and drug discovery. Researchers are encouraged to use this guide as a starting point and to conduct further experimental validation.

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References

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